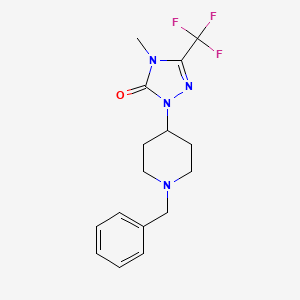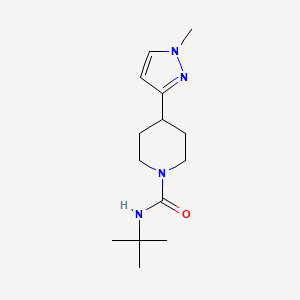![molecular formula C11H14N2O3S B6427482 1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione CAS No. 2034607-93-5](/img/structure/B6427482.png)
1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-oxo-2-{2-thia-5-azabicyclo[221]heptan-5-yl}ethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique bicyclic structure
Mechanism of Action
Target of Action
The primary target of the compound “1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione” is currently unknown. Compounds with similar structures, such as azabicyclo heptanes, have been found to interact with orexin receptors . The orexin system, consisting of two neuropeptides (orexin-A and orexin-B), exerts its mode of action on two receptors (orexin-1 and orexin-2) .
Mode of Action
Based on the structure, it can be hypothesized that it may interact with its targets in a similar manner to other azabicyclo heptanes .
Biochemical Pathways
The synthesis of similar compounds involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-thia-5-azabicyclo[2.2.1]heptane core, which can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-oxa-5-azabicyclo[2.2.1]heptane: This compound serves as a platform for functional diversity and has been used to synthesize backbone-constrained γ-amino acid analogues.
2-thia-5-azabicyclo[2.2.1]heptane: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness
1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-[2-oxo-2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-9-1-2-10(15)13(9)5-11(16)12-4-8-3-7(12)6-17-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMQUACTXSHFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide](/img/structure/B6427401.png)
![2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427408.png)
![2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine](/img/structure/B6427418.png)
![2,4-dimethyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427426.png)
![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6427434.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B6427442.png)
![4-methyl-1-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427448.png)

![1-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427457.png)

![2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6427467.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6427480.png)
![2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B6427488.png)
![2,4-difluoro-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]benzamide](/img/structure/B6427496.png)
